molecular formula C19H18FN3O3S B11093381 2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11093381
M. Wt: 387.4 g/mol
InChI Key: ZSYUKARPCXSUCJ-CXUHLZMHSA-N
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Description

2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate. This intermediate is then reacted with 2-fluoroaniline and acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The thiazolidine ring and pyrrole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(5E)-2,4-dioxo-5-[(1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-phenylacetamide
  • 2-{(5E)-2,4-dioxo-5-[(1,2-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide

Uniqueness

The presence of the 1,2,5-trimethyl-1H-pyrrole moiety and the 2-fluorophenyl group distinguishes this compound from its analogs. These structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

2-[(5E)-2,4-dioxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H18FN3O3S/c1-11-8-13(12(2)22(11)3)9-16-18(25)23(19(26)27-16)10-17(24)21-15-7-5-4-6-14(15)20/h4-9H,10H2,1-3H3,(H,21,24)/b16-9+

InChI Key

ZSYUKARPCXSUCJ-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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